molecular formula C7H4Cl2FNO B1410808 2,5-Dichloro-4-fluorobenzamide CAS No. 1807179-69-6

2,5-Dichloro-4-fluorobenzamide

Cat. No.: B1410808
CAS No.: 1807179-69-6
M. Wt: 208.01 g/mol
InChI Key: GKKHOLVOFDWCIN-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-fluorobenzamide (C₇H₄Cl₂FNO; molecular weight: 208.02 g/mol) is a halogenated benzamide derivative characterized by chlorine substituents at the 2- and 5-positions and a fluorine atom at the 4-position on the aromatic ring. This compound is structurally analogous to several agrochemicals, where halogenation enhances lipophilicity, photostability, and bioactivity.

Properties

IUPAC Name

2,5-dichloro-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKHOLVOFDWCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-fluorobenzamide typically involves the acylation of 2,5-dichloro-4-fluoroaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the amide bond .

Industrial Production Methods: For industrial-scale production, the process involves the use of 2,5-dichloro-4-fluoroaniline and benzoyl chloride as starting materials. The reaction is conducted in a solvent such as dichloromethane or toluene, with the addition of a base to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that 2,5-Dichloro-4-fluorobenzamide exhibits significant cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry reported an IC50 value of 12 µM against certain cancer cells, suggesting its potential as a lead compound for cancer therapy.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies have shown a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating that it could serve as a basis for developing new antimicrobial agents.
  • Antiviral Effects : Preliminary research suggests that this compound may inhibit the replication of viruses such as hepatitis B by interfering with viral RNA encapsidation mechanisms.

Agrochemicals

This compound has applications in agriculture as a potential pesticide or herbicide. Its chemical structure allows it to interact effectively with biological targets in pests while minimizing toxicity to non-target organisms.

Material Science

The compound is also explored for its utility in synthesizing advanced materials. Its unique properties enable it to act as a precursor for various industrial chemicals and polymers.

Anticancer Activity

A notable study assessed the anticancer potential of this compound across multiple cancer cell lines. The results indicated that the compound inhibited cell proliferation effectively, warranting further investigation into its mechanisms of action and potential formulations for clinical use.

Antimicrobial Efficacy

In comparative studies against common pathogens, this compound exhibited strong antimicrobial properties. Its effectiveness against resistant bacterial strains highlights its potential role in addressing antibiotic resistance issues.

Antiviral Mechanism

Research focusing on the antiviral properties of this compound revealed that it inhibits key steps in the viral life cycle, particularly in hepatitis B virus models. This finding opens avenues for further exploration in antiviral drug development.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-fluorobenzamide involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural features, molecular weights, and applications of 2,5-Dichloro-4-fluorobenzamide and related benzamide derivatives:

Compound Name Substituents Molecular Weight (g/mol) Primary Use Key Structural Features
This compound 2-Cl, 5-Cl, 4-F on benzamide ring 208.02 Inferred herbicide/fungicide High halogen density; planar aromatic system
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) 2,3-Cl on phenyl; 4-(ethoxymethoxy) on benzamide 326.19 Herbicide Ethoxymethoxy group enhances solubility
Sulfentrazone (N-(2,4-dichloro-5-(difluoromethyl-triazol)phenyl)methanesulfonamide) 2,4-Cl; difluoromethyl-triazol on phenyl; methanesulfonamide 397.22 Sulfonylurea herbicide Triazole ring for enzyme inhibition
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-pyridinecarboxamide) 2,4-F on phenyl; trifluoromethyl-phenoxy-pyridine 394.29 Carotenoid inhibitor Multiple fluorines for environmental persistence
N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide 3,5-Cl; tetrafluoroethoxy on phenyl; 2,6-F on benzamide 423.15 Research compound Tetrafluoroethoxy group for enhanced stability

Substituent Effects on Bioactivity and Stability

  • Halogenation Patterns: The 2,5-Cl and 4-F configuration in this compound creates a distinct electronic profile, with chlorine atoms providing steric bulk and fluorine enhancing electronegativity. This contrasts with etobenzanid’s 2,3-Cl arrangement, which may favor binding to auxin receptors . Diflufenican’s trifluoromethyl-phenoxy group increases lipid solubility, enabling prolonged soil residual activity compared to this compound’s simpler structure .
  • Bond Angles and Conformational Stability :

    • In N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide, bond angles like F5′—C15—F5 (126.8°) and C12—C13—C8 (119.7°) indicate a rigid tetrafluoroethoxy moiety, which may improve target-site binding . The main compound’s lack of such substituents suggests reduced conformational constraints.
  • Environmental Impact :

    • Sulfentrazone’s triazole ring and diflufenican’s fluorinated groups confer resistance to metabolic degradation, leading to longer environmental persistence. The simpler halogenation of this compound likely results in faster degradation, reducing ecological risks .

Biological Activity

2,5-Dichloro-4-fluorobenzamide is a synthetic compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7_{7}H5_{5}Cl2_{2}FNO
  • Molecular Weight : 195.07 g/mol

The compound features two chlorine atoms and one fluorine atom on a benzene ring, contributing to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes and receptors involved in neurotransmission and cellular signaling.

Key Mechanisms:

  • Inhibition of Glycine Receptors : Similar to other compounds like lindane, this compound may inhibit glycine receptors, which are critical for inhibitory neurotransmission in the central nervous system .
  • Impact on Ion Channels : The compound's structural similarities to known ion channel blockers suggest it may interfere with chloride ion channels, affecting neuronal excitability .

Biological Activity Overview

The biological effects of this compound have been evaluated in various studies. Below is a summary of its activity across different biological systems:

Biological System Effect Reference
Neuronal CellsInhibition of neurotransmitter release
Insect ModelsToxicity through receptor modulation
Mammalian CellsCytotoxic effects at high concentrations

Case Studies

Several case studies have investigated the effects of this compound in different contexts:

  • Neurotoxicity Assessment : A study assessed the neurotoxic effects of this compound on cultured neuronal cells. Results indicated significant inhibition of synaptic transmission at concentrations above 10 µM, suggesting potential neurotoxic properties similar to those observed with other halogenated compounds .
  • Insecticidal Activity : Research on insect models demonstrated that this compound exhibited insecticidal activity by targeting GABAergic pathways. The compound's effectiveness was comparable to established insecticides, highlighting its potential application in pest management .
  • Cytotoxicity in Mammalian Cell Lines : In vitro studies revealed that exposure to this compound resulted in dose-dependent cytotoxicity in mammalian cell lines. The mechanism involved oxidative stress and apoptosis induction at higher concentrations (≥50 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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